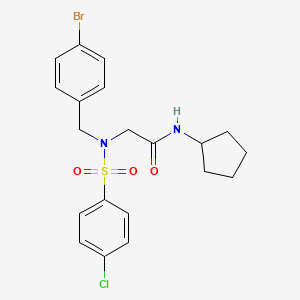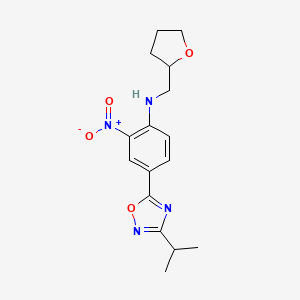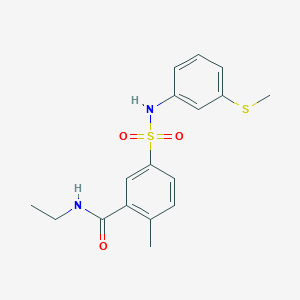
2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-propylacetamide, commonly known as ETOPOPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of ETOPOPA is complex and involves multiple interactions with various biological targets. As mentioned previously, ETOPOPA inhibits the activity of topoisomerase II, leading to the accumulation of DNA damage and cell death. Additionally, ETOPOPA has been found to modulate the activity of ion channels in the brain, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ETOPOPA are largely dependent on the specific biological target being affected. In cancer cells, ETOPOPA leads to the accumulation of DNA damage and ultimately cell death. In the brain, ETOPOPA can modulate the activity of ion channels, leading to changes in neuronal activity.
実験室実験の利点と制限
One advantage of using ETOPOPA in lab experiments is its high potency and specificity for certain biological targets. This makes it an attractive tool for studying the function of these targets in various biological systems. However, one limitation of ETOPOPA is its potential toxicity, particularly in the context of cancer research. Additionally, the complex mechanism of action of ETOPOPA can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research involving ETOPOPA. One potential area of study is the development of new cancer therapies based on the inhibition of topoisomerase II. Additionally, further research is needed to fully understand the mechanism of action of ETOPOPA and its potential applications in neuroscience and drug discovery. Overall, ETOPOPA represents a promising tool for scientific research with many potential applications in a variety of fields.
合成法
ETOPOPA can be synthesized through a multi-step process involving the reaction of various chemical precursors. The exact synthesis method is beyond the scope of this paper, but it is important to note that the compound can be produced in relatively large quantities with high purity.
科学的研究の応用
ETOPOPA has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, ETOPOPA has been found to be a potent inhibitor of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death, making ETOPOPA an attractive candidate for the development of new cancer therapies.
In neuroscience, ETOPOPA has been found to modulate the activity of certain ion channels in the brain, leading to potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, ETOPOPA has been studied for its potential as a drug discovery tool, as it has been found to bind to a variety of protein targets with high affinity.
特性
IUPAC Name |
2-[2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-4-12-23-20(26)14-28-18-11-10-17(13-19(18)27-5-2)21-24-22(29-25-21)16-8-6-15(3)7-9-16/h6-11,13H,4-5,12,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITYQOZWGHKOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-propylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711626.png)
![2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B7711629.png)




![3-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711653.png)